3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide
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Overview
Description
3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide is a complex organic compound with a unique structure that includes nitro, trichloro, and chloroanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide typically involves multiple steps. One common method includes the nitration of benzamide followed by the introduction of the trichloroethyl group and the chloroanilino group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trichloro and chloroanilino groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-[2,2,2-trichloro-1-(4-methoxy-phenylamino)ethyl]benzamide
- 3-nitro-N-[2,2,2-trichloro-1-(3-(2-hydroxy-phenyl)-thioureido)ethyl]benzamide
- 3-nitro-N-[2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)ethyl]benzamide
Uniqueness
3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11Cl4N3O3 |
---|---|
Molecular Weight |
423.1 g/mol |
IUPAC Name |
3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4N3O3/c16-10-4-2-5-11(8-10)20-14(15(17,18)19)21-13(23)9-3-1-6-12(7-9)22(24)25/h1-8,14,20H,(H,21,23) |
InChI Key |
RVHLVZIOUQAPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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